1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride
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Overview
Description
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride is a complex organic compound characterized by its unique structure, which includes a macrocyclic ring with multiple nitrogen atoms and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride typically involves the cyclization of linear precursors containing amine groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific steps may include:
Formation of Linear Precursor: The initial step involves the synthesis of a linear precursor with amine groups at specific positions.
Cyclization: The linear precursor undergoes cyclization in the presence of a strong acid or base, leading to the formation of the macrocyclic ring.
Alkylation: The macrocyclic compound is then alkylated with a tridecyl group to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the strong acids or bases used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved may include:
Binding to Metal Ions: The compound binds to metal ions, forming stable complexes.
Interaction with Enzymes: The metal complexes can interact with enzymes, inhibiting or activating their activity.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
Comparison with Similar Compounds
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can be compared with other similar compounds, such as:
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-tridecyl-: Similar structure but with different alkyl groups.
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-undecyl-: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific alkyl group and its ability to form stable complexes with metal ions, making it valuable for various applications.
Properties
CAS No. |
396117-46-7 |
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Molecular Formula |
C26H57Cl3N4O |
Molecular Weight |
548.1 g/mol |
IUPAC Name |
8-tridecyl-1,5,9,13-tetrazacycloheptadecan-6-one;trihydrochloride |
InChI |
InChI=1S/C26H54N4O.3ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-25-24-26(31)30-23-16-21-28-19-14-13-18-27-20-15-22-29-25;;;/h25,27-29H,2-24H2,1H3,(H,30,31);3*1H |
InChI Key |
JOGZCZKIQQNGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1.Cl.Cl.Cl |
Origin of Product |
United States |
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